5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
CAS No.: 1351586-80-5
Cat. No.: VC4333969
Molecular Formula: C14H13F3N2O3
Molecular Weight: 314.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351586-80-5 |
|---|---|
| Molecular Formula | C14H13F3N2O3 |
| Molecular Weight | 314.264 |
| IUPAC Name | 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H13F3N2O3/c1-9-7-11(19-22-9)12(20)18-8-13(21,14(15,16)17)10-5-3-2-4-6-10/h2-7,21H,8H2,1H3,(H,18,20) |
| Standard InChI Key | UQPBZLIUXGWGDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Introduction
Structural and Molecular Characterization
The compound belongs to the oxazole-carboxamide family, featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide side chain at position 3. The side chain incorporates a trifluoromethyl (CF₃)-bearing tertiary alcohol unit and a phenyl group, contributing to its stereoelectronic complexity.
Molecular Properties
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Molecular Formula: C₁₄H₁₃F₃N₂O₃
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Molecular Weight: 314.264 g/mol
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IUPAC Name: 5-Methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
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Key Functional Groups:
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1,2-Oxazole ring (aromatic heterocycle)
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Trifluoromethyl (CF₃) group
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Tertiary alcohol (–C(OH)(CF₃)Ph)
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Carboxamide (–CONH–) linker
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The CF₃ group enhances metabolic stability and lipophilicity, while the tertiary alcohol and phenyl groups introduce steric bulk, potentially influencing receptor binding .
Table 1: Comparative Analysis with Structural Analogues
Synthetic Strategies
While explicit protocols for this compound remain undisclosed, its synthesis likely follows established routes for trifluoromethylated oxazole-carboxamides.
Proposed Synthetic Pathway
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Oxazole Core Formation:
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Side Chain Introduction:
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Coupling of the oxazole-3-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine via carbodiimide-mediated amidation.
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Purification:
Critical Reaction Parameters
Physicochemical and Pharmacological Profiles
Physicochemical Properties
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Lipophilicity: LogP ≈ 2.5 (predicted), driven by CF₃ and phenyl groups .
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Aqueous Solubility: Low (<1 mg/mL), necessitating formulation enhancements.
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Stereochemistry: The tertiary alcohol introduces a chiral center, though racemic mixtures are typical in initial syntheses .
Biological Activity
While direct data are unavailable, structurally related compounds exhibit:
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Anticonvulsant Effects: Analogues with CF₃–Ph–OH motifs show potency in maximal electroshock (MES) models (ED₅₀: 10–30 mg/kg) .
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Anesthetic Adjuvancy: Trifluoro-hydroxypropionamides reduce the minimum alveolar concentration (MAC) of isoflurane by 40–60% at 10 mg/kg .
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Metabolic Stability: CF₃ groups resist oxidative degradation, prolonging half-life .
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